[(5-Chloro-2-nitrophenyl)methyl](methyl)amine
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Overview
Description
(5-Chloro-2-nitrophenyl)methylamine is an organic compound with the molecular formula C8H9ClN2O2. It is a derivative of aniline, where the amine group is substituted with a methyl group, and the benzene ring is substituted with a chlorine atom and a nitro group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-nitrophenyl)methylamine typically involves the nitration of a chlorobenzene derivative followed by a reductive amination process. One common method includes the following steps:
Nitration: Chlorobenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position relative to the chlorine atom.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production of (5-Chloro-2-nitrophenyl)methylamine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-nitrophenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitro group to an amine group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, iron powder.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted amines or thiols.
Scientific Research Applications
(5-Chloro-2-nitrophenyl)methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Chloro-2-nitrophenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anticancer activities .
Comparison with Similar Compounds
(5-Chloro-2-nitrophenyl)methylamine can be compared with other similar compounds, such as:
(2-Chloro-5-nitrophenyl)methylamine: Similar structure but different position of chlorine and nitro groups.
(4-Chloro-2-nitrophenyl)methylamine: Similar structure with chlorine and nitro groups at different positions.
(5-Bromo-2-nitrophenyl)methylamine: Bromine substituted instead of chlorine.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the position and nature of substituents.
Properties
Molecular Formula |
C8H9ClN2O2 |
---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
1-(5-chloro-2-nitrophenyl)-N-methylmethanamine |
InChI |
InChI=1S/C8H9ClN2O2/c1-10-5-6-4-7(9)2-3-8(6)11(12)13/h2-4,10H,5H2,1H3 |
InChI Key |
GLQPMEFDVJDHIN-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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